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Compound of Interest

7-Bromo-4-hydroxy-2-
Compound Name:
phenylquinoline

cat. No.: B1338988

CAS Number: 825620-24-4

This technical guide provides a comprehensive overview of 7-Bromo-4-hydroxy-2-
phenylquinoline, a heterocyclic compound of interest to researchers and professionals in drug
development. The document details its physicochemical properties, outlines a probable
synthetic route based on established methods, and explores its potential biological activities by
examining related compounds.

Compound Data

Quantitative data for 7-Bromo-4-hydroxy-2-phenylquinoline is summarized below. It is
important to note that while some data is available from chemical suppliers, detailed
experimental spectral data is not readily found in the public domain.
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Property Value Source

--INVALID-LINK--, --INVALID-

CAS Number 825620-24-4

LINK--

--INVALID-LINK--[1], --
Molecular Formula C15H10BrNO

INVALID-LINK--[2]

_ --INVALID-LINK--[1], --

Molecular Weight 300.15 g/mol

INVALID-LINK--[2]
Physical Form Solid, brown powder --INVALID-LINK--[2]
Purity >95% --INVALID-LINK--[2]

Safety Information:

Hazard Statement Description
H301 Toxic if swallowed
H318 Causes serious eye damage

May cause long lasting harmful effects to
H413 o
aquatic life

Source: --INVALID-LINK--[1]

Synthesis Protocol

A specific, detailed experimental protocol for the synthesis of 7-Bromo-4-hydroxy-2-
phenylquinoline is not readily available in published literature. However, based on the well-
established Conrad-Limpach synthesis for 4-hydroxyquinolines, a plausible and adaptable
protocol can be proposed. This method involves the condensation of an aniline with a 3-
ketoester, followed by a thermal cyclization.[3]

Proposed Synthesis: Conrad-Limpach Reaction
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The synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline can be envisioned in two main
stages:

e Formation of the enamine intermediate: Reaction of 3-bromoaniline with ethyl
benzoylacetate.

» Thermal cyclization: Heating the resulting enamine intermediate in a high-boiling point
solvent to induce ring closure.

Detailed Methodology:
Step 1: Synthesis of Ethyl 3-((3-bromophenyl)amino)-3-phenylacrylate (Enamine Intermediate)

e To a round-bottom flask, add 3-bromoaniline (1 equivalent) and ethyl benzoylacetate (1.1
equivalents).

e The reaction can be carried out neat or in a suitable solvent such as ethanol.

» A catalytic amount of a weak acid (e.g., a few drops of acetic acid) can be added to facilitate
the reaction.

 Stir the mixture at room temperature for 2-4 hours or until thin-layer chromatography (TLC)
indicates the consumption of the starting materials.

» Remove the solvent under reduced pressure. The crude product can be purified by
recrystallization or column chromatography.

Step 2: Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline

e Place the dried enamine intermediate from Step 1 into a high-boiling point solvent (e.g.,
Dowtherm A, mineral oil) in a round-bottom flask equipped with a reflux condenser.[3] The
use of a high-boiling solvent is crucial for achieving the high temperatures required for
cyclization.[3][4]

o Heat the mixture to approximately 250 °C and maintain this temperature for 30-60 minutes.

[3]

o Monitor the reaction progress by TLC.
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» After cooling to room temperature, the product may precipitate. If so, it can be collected by
filtration.

e If the product remains in solution, it can be purified by column chromatography on silica gel.

Starting Materials

Step 1: Enamine Formation Step 2: Cyclization
Condensation Ethyl 3-((3-bromophenyl)amino) HQ:}

(Room Temperature, cat. Acid) -3-phenylacrylate

Click to download full resolution via product page

Caption: Proposed synthesis workflow for 7-Bromo-4-hydroxy-2-phenylquinoline.

Potential Biological Activities and Signaling
Pathways

While no specific biological activity data has been published for 7-Bromo-4-hydroxy-2-
phenylquinoline, the broader class of 2-phenyl-4-quinolone and fluoroquinolone derivatives
has been extensively studied and shown to possess significant antibacterial and anticancer

properties.

Antibacterial Activity

Quinolone antibiotics are known to target bacterial type Il topoisomerases, namely DNA gyrase
and topoisomerase IV.[5][6] These enzymes are crucial for bacterial DNA replication, and their
inhibition leads to the fragmentation of the bacterial chromosome and ultimately cell death.[6]
The presence of a bromine atom on the quinoline ring can influence the compound's activity.
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7-Bromo-4-hydroxy-2-phenylquinoline
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Caption: Postulated antibacterial mechanism of action.

Anticancer Activity

Several 2-phenyl-4-quinolone derivatives have demonstrated potent anticancer activity through
various mechanisms. One of the primary modes of action is the inhibition of tubulin
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polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M
phase and subsequent apoptosis.[7] Some quinolone derivatives also act as topoisomerase
inhibitors in eukaryotic cells, similar to their antibacterial mechanism.[8][9]

7-Bromo-4-hydroxy-2-phenylquinoline

Microtubule Di's;)/ption Topo@erase Inhibition

El'ubulin Polymerizatior) [Eukaryotic Topoisomerase ID

Apoptosis

Click to download full resolution via product page

Caption: Potential anticancer signaling pathways.

Experimental Protocols for Biological Assays

While specific assays for 7-Bromo-4-hydroxy-2-phenylquinoline are not documented,
standard protocols used for evaluating the antibacterial and anticancer activities of related
quinolone derivatives can be adapted.

Antibacterial Susceptibility Testing (Broth Microdilution)

o Preparation of Bacterial Inoculum: Culture a bacterial strain (e.g., Staphylococcus aureus,
Escherichia coli) overnight in a suitable broth medium. Dilute the culture to achieve a
standardized concentration (e.g., 5 x 10> CFU/mL).
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Compound Preparation: Prepare a stock solution of 7-Bromo-4-hydroxy-2-phenylquinoline
in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter
plate with broth medium to obtain a range of concentrations.

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
Incubation: Incubate the plate at 37 °C for 18-24 hours.

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest
concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

Cell Culture: Seed human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them
to adhere overnight.

Compound Treatment: Treat the cells with various concentrations of 7-Bromo-4-hydroxy-2-
phenylquinoline for a specified period (e.g., 48 or 72 hours).

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCI) to dissolve the
formazan crystals.

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)
using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and
determine the ICso value (the concentration of the compound that inhibits cell growth by
50%).
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Antibacterial Assay Workflow
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Caption: General experimental workflows for biological evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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